Superior Microwave-Assisted Synthetic Efficiency Compared to Conventional Heating
The synthesis of thieno[2,3-c]pyridine derivatives via microwave-assisted aromatization demonstrates a significant reduction in reaction time compared to conventional heating methods, enhancing overall process efficiency for scaffold generation [1]. This method produces compounds in good yield within minutes, offering a practical advantage for library synthesis and SAR exploration.
| Evidence Dimension | Reaction time for aromatization step |
|---|---|
| Target Compound Data | Within minutes |
| Comparator Or Baseline | Conventional heating method (hours) |
| Quantified Difference | Time reduction from hours to minutes (qualitative) |
| Conditions | Microwave-assisted aromatization of thieno[2,3-c]pyridine derivatives |
Why This Matters
Faster synthesis times directly translate to increased throughput in medicinal chemistry campaigns and reduced cost per compound in library production.
- [1] Romagnoli, R., Baraldi, P. G., Moorman, A. R., Iaconinoto, M. A., Carrion, M. D., Cara, C. L., Tabrizi, M. A., Preti, D., Fruttarolo, F., Baker, S. P., Varani, K., & Borea, P. A. (2006). Microwave-assisted synthesis of thieno[2,3-c]pyridine derivatives as a new series of allosteric enhancers at the adenosine A1 receptor. Bioorganic & Medicinal Chemistry Letters, 16(21), 5530-5533. View Source
